molecular formula C4H6N2 B587968 4-Methylimidazole-d3 CAS No. 1219805-95-4

4-Methylimidazole-d3

Cat. No. B587968
M. Wt: 85.124
InChI Key: XLSZMDLNRCVEIJ-FIBGUPNXSA-N
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Description

4-Methylimidazole-d3 (4-MeI-d3) is a derivative of imidazole, where the hydrogen in position 4 is replaced by a methyl group . It is a small molecule that falls under the category of experimental compounds . The chemical formula of 4-MeI-d3 is C4H3D3N2, and it has a molecular weight of 85.12 .


Synthesis Analysis

4-MeI-d3 can be prepared using various methods. One such method involves a one-step hydrothermal synthesis . Another method involves the use of magnetic molecularly imprinted polymer (MMIP) solid-phase extraction coupled with high-performance liquid chromatography .


Molecular Structure Analysis

4-MeI-d3 belongs to the class of organic compounds known as imidazoles. These compounds contain an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . A study on coordination complexes of 4-methylimidazole with ZnII and CuII suggests that the Nτ coordination of 4-MeI ring to Zn II or Cu II is more favorable .


Chemical Reactions Analysis

4-MeI-d3 can be detected in various substances using different techniques. For instance, it can be detected in caramel and beverage samples using the paper spray form of ambient ionization mass spectrometry . Another study discusses the detection of 4-MeI in soy sauce using magnetic molecularly imprinted polymer by HPLC .

Scientific Research Applications

Anticarcinogenic and Antioxidant Effects

4-Methylimidazole (4-MEI) has been investigated for its anticarcinogenic and antioxidant effects. Research has shown that 4-MEI exhibits significant antioxidant and anti-cancer effects, including inhibitory effects on the proliferation of MCF-7 cell line and necrotic effects on mouse cells (Tazehkand et al., 2017).

Formation in Maillard Reaction Systems

Studies on the formation of 4(5)-methylimidazole in Maillard reaction model systems revealed its presence at varying levels in different systems, suggesting it as a byproduct of certain food processing methods (Moon & Shibamoto, 2011).

Structural and Vibrational Study

The structural and vibrational properties of 4-(2′-furyl)-1-methylimidazole have been characterized using various spectroscopic techniques, providing insights into its molecular structure and stability (Ledesma et al., 2009).

Toxicity and Carcinogenicity Studies

Extensive toxicity and carcinogenicity studies of 4-MI in F344/N rats and B6C3F1 mice have been conducted, exploring its potential health risks when used in various applications (Chan et al., 2007).

Methods of Synthesis

Research has been conducted on the various methods of synthesizing 4-Methylimidazole, important for its application in medical and industrial fields (Liu Fang-fang, 2006).

Synthesis for Amino Acid Mimetics

A study on the synthesis of trisubstituted imidazoles described the preparation of 1-Benzyl-4-methylimidazoles, potentially useful in creating amino acid mimetics (Zaman et al., 2005).

Genotoxic Effects on Human Cells

Research investigating the genotoxic effects of 4-MEI on human peripheral lymphocytes indicated its potential genotoxic and cytotoxic effects (Çelik & Topaktaş, 2018).

Determination in Beverages

A study developed a method to quantify 4(5)-methylimidazole in carbonated beverages, crucial for understanding its dietary exposure (Ratnayake et al., 2015).

Antigenotoxic and Anticytotoxic Potentials

A study on 4-MEI's antigenotoxic and anticytotoxic effects against ethyl methanesulfonate toxicity in mice bone marrow cells provided insights into its potential protective effects (Tazehkand et al., 2016).

Chromosomal Aberration Studies

Research assessing chromosomal aberration in Swiss Albino mice treated with 4-MEI highlighted its genotoxic potential (Tazehkand et al., 2016).

Caramel Color Quantification

A study validating a new method for quantifying 4-Methylimidazole in caramel colors contributed to the quality control in food processing (Moretton et al., 2011).

Cell Proliferation, DNA Breaking, and Fragmentation

Investigations into the effects of 4-MEI on cell proliferation and DNA integrity in various cell lines provided insights into its cellular impact (Tazehkand et al., 2016).

Teratogenic Effects in Zebrafish

A study on embryonic exposure to 4‐methylimidazole in zebrafish demonstrated its potential teratogenic effects, impacting myofibril alignment during development (Tsai et al., 2018).

Metabolism in Rats and Mice

Research on the metabolism of 4-methylimidazole in rats and mice helped in understanding its pharmacokinetics and potential species-specific differences in response (Fennell et al., 2019).

Genotoxicity Mode of Action

An assessment of the genotoxic potential of 4-Methylimidazole provided insights into its possible mode of action in the formation of lung tumors in mice (Brusick et al., 2020).

Toxicity Studies in Rodents

Studies on the toxicity of 4-Methylimidazole in F344/N rats and B6C3F1 mice contributed to understanding its safety profile and potential health risks (Chan, 2004).

In Silico Mutagenicity and Carcinogenicity Predictions

An evaluation using in silico programs assessed the mutagenicity and carcinogenicity potential of 4-Methylimidazole and its known metabolites, aiding in risk assessment (Howard & Choksi, 2020).

Forward Osmosis Applications

Research on the use of 2-Methylimidazole-based compounds, including 4-Methylimidazole, in forward osmosis applications highlighted their potential in water treatment technologies (Yen et al., 2010).

Future Directions

The future directions of 4-MeI-d3 research could involve further studies on its potential carcinogenicity, its presence in various food and beverage items, and the development of more efficient methods for its detection. As of now, there is no reason to believe that there are any immediate or short-term health risks presented by 4-MeI at the levels expected in food from the use of caramel coloring .

properties

IUPAC Name

5-(trideuteriomethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSZMDLNRCVEIJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylimidazole-d3

CAS RN

1219805-95-4
Record name 4(5)-(Methyl-d3)imidazole; 5-(Methyl-d3)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
Y Takao, T Atarashi, T Kubo… - Asian Journal of …, 2019 - pdfs.semanticscholar.org
Ambient aerosol particles at forest and suburban sites in western Japan were analyzed for imidazole compounds, such as 4 (5)-Methylimidazole (4-MI), 1-ethylimidazole (1-EI), 2-…
Number of citations: 5 pdfs.semanticscholar.org
Z Zhang, Y Chen, P Deng, Z He, F Qin, Q Chen… - Food Research …, 2023 - Elsevier
… Standards of 4-methylimidazole, 4-methylimidazole-d3, methanol, formic acid, and acetonitrile (HPLC grade) were purchased from Beijing Bailingwei Co., Ltd. The Oasis MCX …
Number of citations: 3 www.sciencedirect.com

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